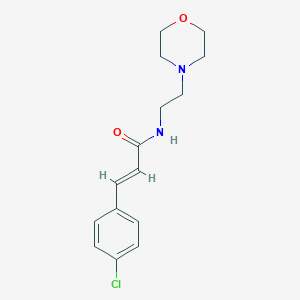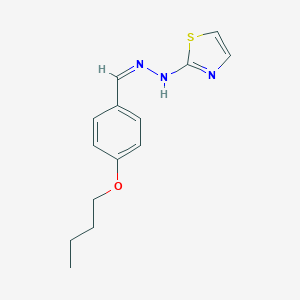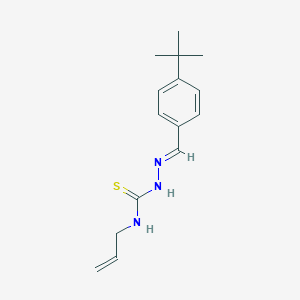
3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its ability to selectively bind to certain proteins, making it an important tool for studying the function and interactions of these proteins in living organisms.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide involves its ability to selectively bind to certain proteins. Specifically, this compound binds to proteins that contain a specific amino acid sequence, known as the FKBP12 binding site. Once bound, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide can alter the function of these proteins, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide are diverse and depend on the specific proteins that it binds to. Some of the effects that have been observed include inhibition of cell growth, induction of apoptosis, and modulation of immune responses. Additionally, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is its ability to selectively bind to certain proteins. This makes it a valuable tool for studying the function and interactions of these proteins in living organisms. Additionally, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is relatively easy to synthesize and has a high yield, which makes it readily available for use in scientific research.
One limitation of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is that it can have off-target effects on other proteins that contain the FKBP12 binding site. This can make it difficult to interpret the results of experiments that use this compound. Additionally, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide in scientific research. One area of interest is the development of new drugs and therapies for various diseases. This compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another potential future direction is the use of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide in the study of protein-protein interactions in living organisms. This compound has already been used to study the function and interactions of several proteins, but there are likely many more proteins that could be studied using this compound.
Finally, there is potential for the development of new derivatives of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide that have improved selectivity and reduced toxicity. These derivatives could be used to study a wider range of proteins and could potentially be developed into new drugs and therapies for various diseases.
Conclusion:
In conclusion, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is a valuable tool for studying protein-protein interactions and has potential applications in the development of new drugs and therapies for various diseases. While there are limitations to its use in scientific research, the advantages of this compound make it a valuable tool for researchers in many different fields. As new derivatives and applications are developed, it is likely that the use of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide will continue to grow in the scientific community.
Métodos De Síntesis
The synthesis of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with morpholine to form 4-chloro-N-morpholinobenzaldehyde. This intermediate is then reacted with ethylamine to form 3-(4-chlorophenyl)-N-(2-ethylaminoethyl)morpholine. Finally, this compound is reacted with acryloyl chloride to form 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide. The overall yield of this synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide has a wide range of applications in scientific research. One of its primary uses is in the study of protein-protein interactions. This compound is known to selectively bind to certain proteins, which allows researchers to study the function and interactions of these proteins in living organisms. Additionally, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide has been used in the development of new drugs and therapies for various diseases.
Propiedades
Nombre del producto |
3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide |
|---|---|
Fórmula molecular |
C15H19ClN2O2 |
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
(E)-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-4-1-13(2-5-14)3-6-15(19)17-7-8-18-9-11-20-12-10-18/h1-6H,7-12H2,(H,17,19)/b6-3+ |
Clave InChI |
OXXYAQMRHNUGGX-ZZXKWVIFSA-N |
SMILES isomérico |
C1COCCN1CCNC(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=C(C=C2)Cl |
SMILES canónico |
C1COCCN1CCNC(=O)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)

![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)


![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)

![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)